N-Methyl-1-(morpholin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-morpholin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIOFHWVBNNKPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394306 |

Source

|

| Record name | N-Methyl-1-(morpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-45-5 |

Source

|

| Record name | N-Methyl-2-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122894-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(morpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(morpholin-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative that serves as a valuable building block in medicinal chemistry. Its structural features, combining a chiral morpholine ring with a secondary amine, make it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors and agents targeting the central nervous system. While detailed experimental data for this specific compound is not widely available in public literature, this document consolidates existing information and provides expert insights based on analogous structures to support further research and development.

Chemical Identity and Core Properties

N-Methyl-1-(morpholin-2-yl)methanamine is a chiral secondary amine featuring a morpholine heterocycle. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the morpholine oxygen and nitrogen), along with its structural rigidity, makes it a key intermediate in the synthesis of pharmacologically active compounds.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| Chemical Name | N-Methyl-1-(morpholin-2-yl)methanamine | N/A |

| Synonyms | N-methyl-N-(2-morpholinylmethyl)amine | N/A |

| CAS Number | 122894-45-5 | N/A |

| Molecular Formula | C₆H₁₄N₂O | N/A |

| Molecular Weight | 130.19 g/mol | N/A |

| Appearance | Pale-yellow to yellow-brown liquid | N/A |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | N/A |

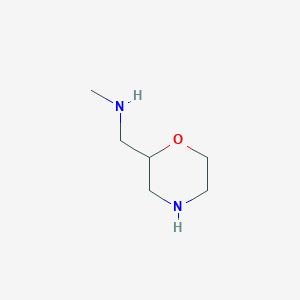

Structural Diagram

Caption: 2D structure of N-Methyl-1-(morpholin-2-yl)methanamine.

Physicochemical and Spectroscopic Characterization (Predicted and Analog-Based)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification |

| Boiling Point | 180-200 °C | Based on the boiling point of the related compound (4-Methylmorpholin-2-yl)methanamine (189 °C) and the presence of a secondary amine capable of hydrogen bonding. |

| Density | ~0.98 g/mL | Based on the density of the related compound (4-Methylmorpholin-2-yl)methanamine (0.976 g/mL). |

| pKa | 8.5 - 9.5 | Typical range for secondary amines, influenced by the electron-withdrawing effect of the morpholine oxygen. |

| Solubility | Miscible with water and polar organic solvents | The presence of polar functional groups (amine, ether) suggests good solubility in polar media. |

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predicted key features based on the molecule's structure:

-

¹H NMR:

-

Signals corresponding to the morpholine ring protons.

-

A singlet or doublet for the N-methyl group.

-

Signals for the methylene bridge protons.

-

A broad singlet for the secondary amine proton.

-

-

¹³C NMR:

-

Distinct signals for the six carbon atoms in the molecule, with those adjacent to the oxygen and nitrogen atoms shifted downfield.

-

-

IR Spectroscopy:

-

N-H stretching vibration (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations (around 2800-3000 cm⁻¹).

-

N-H bending vibration (around 1590-1650 cm⁻¹).

-

C-O-C stretching vibration (around 1070-1150 cm⁻¹).

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (130.19 g/mol ).

-

Fragmentation patterns characteristic of morpholine and amine-containing compounds.

-

Synthesis and Reactivity

A specific, validated synthesis protocol for N-Methyl-1-(morpholin-2-yl)methanamine is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-alkylated morpholine derivatives.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the reductive amination of morpholine-2-carbaldehyde with methylamine.

Caption: Proposed synthetic workflow for N-Methyl-1-(morpholin-2-yl)methanamine.

Step-by-Step Methodology (Proposed):

-

Imine Formation: Morpholine-2-carbaldehyde is reacted with an equimolar amount of methylamine in a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature and may be facilitated by a dehydrating agent or Dean-Stark apparatus to remove the water formed.

-

Reductive Amination: The resulting imine intermediate is then reduced in situ without isolation. A mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield N-Methyl-1-(morpholin-2-yl)methanamine.

Reactivity Profile

The primary reactive site of N-Methyl-1-(morpholin-2-yl)methanamine is the secondary amine, which can undergo various reactions such as:

-

N-Alkylation and N-Arylation: To introduce further substituents.

-

Acylation: To form amides.

-

Sulfonylation: To form sulfonamides.

-

Formation of Guanidines and Ureas: By reacting with appropriate reagents.

This reactivity makes it a versatile intermediate for building a diverse library of compounds for drug discovery screening.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can improve physicochemical properties such as solubility and metabolic stability. N-Methyl-1-(morpholin-2-yl)methanamine is particularly interesting as it provides a readily functionalizable handle for incorporation into larger molecules.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure is particularly suited for the development of bioactive molecules targeting the central nervous system (CNS).[1] The presence of nitrogen-containing motifs enhances binding affinity and selectivity, making it a valuable component in the preparation of kinase inhibitors and receptor modulators.[1]

Potential Therapeutic Areas

While no marketed drugs have been definitively identified as being synthesized from this specific intermediate based on the available literature, the broader class of morpholine derivatives has shown activity in several therapeutic areas:

-

Oncology (Kinase Inhibitors): The morpholine ring is a common feature in many kinase inhibitors. Patents for various kinase inhibitors describe compounds containing morpholine derivatives, suggesting that N-Methyl-1-(morpholin-2-yl)methanamine could be a useful building block in this area.

-

Central Nervous System Disorders: As previously mentioned, this compound is considered a valuable intermediate for CNS-active molecules.[1] Morpholine derivatives have been investigated as tachykinin antagonists, which have potential applications in treating pain, inflammation, and migraine.

-

Benign Prostatic Hyperplasia (BPH): Certain morpholine derivatives have been patented as selective antagonists for human alpha1a receptors, which are a target for the treatment of BPH.

Safety and Handling

Detailed toxicological studies for N-Methyl-1-(morpholin-2-yl)methanamine are not publicly available. However, based on the safety data for related compounds and its chemical structure, certain precautions should be taken.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | Corrosive |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

N-Methyl-1-(morpholin-2-yl)methanamine is a promising, albeit not extensively characterized, chemical building block with significant potential in drug discovery and development. Its utility as an intermediate for synthesizing CNS-active compounds and kinase inhibitors is noteworthy. While a comprehensive experimental dataset for its physicochemical and toxicological properties is currently lacking in the public domain, this guide provides a foundational understanding based on available information and chemical principles. Further research to fully characterize this compound is warranted and would be highly beneficial to the scientific community.

References

-

MySkinRecipes. N-Methyl-1-(morpholin-2-yl)methanamine. [Link]

- Google Patents. US5968934A - Morpholine derivatives and their use as therapeutic agents.

- Google Patents.

-

Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(13), 7531-7534. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(morpholin-2-yl)methanamine

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

Molecular Structure and Its Spectroscopic Implications

The structure of N-Methyl-1-(morpholin-2-yl)methanamine presents a unique combination of a morpholine ring, a secondary amine, and a primary amine, which will manifest in distinct spectroscopic signatures. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Figure 1: Molecular Structure of N-Methyl-1-(morpholin-2-yl)methanamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Anticipated ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 1H | H-2 |

| ~ 3.6 - 3.8 | m | 2H | H-3eq, H-5eq |

| ~ 2.8 - 3.0 | m | 2H | H-3ax, H-5ax |

| ~ 2.6 - 2.8 | m | 2H | H-6 |

| ~ 2.5 - 2.7 | m | 2H | -CH₂-NH |

| ~ 2.45 | s | 3H | N-CH₃ |

| ~ 1.5 - 2.0 (broad) | s | 2H | NH, NH₂ |

Expert Interpretation:

The ¹H NMR spectrum is expected to be complex due to the diastereotopic protons of the morpholine ring and potential signal overlap. The proton at C-2, being adjacent to two nitrogen atoms and a chiral center, will likely appear as a multiplet in the downfield region of the aliphatic signals. The equatorial and axial protons on C-3 and C-5 of the morpholine ring are expected to be distinct, giving rise to complex multiplets. The protons on C-6, adjacent to the nitrogen, will also be in the range of 2.6-2.8 ppm. The methylene protons of the methanamine side chain are anticipated to be a multiplet due to coupling with the adjacent NH group and the chiral center at C-2. The N-methyl group should present as a sharp singlet around 2.45 ppm. The signals for the NH and NH₂ protons are expected to be broad and may exchange with deuterium upon the addition of D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

Figure 2: Workflow for ¹H NMR Data Acquisition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Anticipated ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70 - 72 | C-3, C-5 |

| ~ 55 - 58 | C-2 |

| ~ 50 - 53 | -CH₂-NH |

| ~ 46 - 48 | C-6 |

| ~ 36 - 38 | N-CH₃ |

Expert Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the morpholine ring attached to the oxygen atom (C-3 and C-5) are expected to be the most downfield among the aliphatic carbons. The chiral carbon C-2, being attached to two nitrogen atoms, will also be in the downfield region. The methylene carbon of the side chain and the C-6 of the morpholine ring will appear in the mid-aliphatic region. The N-methyl carbon is anticipated to be the most upfield signal.

Infrared (IR) Spectroscopy

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretching (primary and secondary amines) |

| 2950 - 2800 | Strong | C-H stretching (aliphatic) |

| 1590 - 1500 | Medium | N-H bending (scissoring) |

| 1120 - 1080 | Strong | C-O-C stretching (ether) |

Expert Interpretation:

The IR spectrum will be characterized by broad absorptions in the 3350-3250 cm⁻¹ region, indicative of N-H stretching vibrations from both the primary and secondary amine groups. Strong C-H stretching bands from the methyl and methylene groups will be prominent in the 2950-2800 cm⁻¹ region. A key feature will be the strong C-O-C stretching vibration of the morpholine ring's ether linkage, expected around 1120-1080 cm⁻¹. N-H bending vibrations should also be observable in the 1590-1500 cm⁻¹ range.

Mass Spectrometry (MS)

Anticipated Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at m/z 130. Key fragmentation pathways would likely involve the cleavage of the morpholine ring and the side chain.

Figure 3: Predicted EI-MS Fragmentation of N-Methyl-1-(morpholin-2-yl)methanamine.

Expert Interpretation:

Upon electron ionization, the parent molecule is expected to lose a methyl radical to form a fragment at m/z 115. A characteristic fragmentation of morpholine derivatives is the cleavage of the ring, which could lead to a fragment at m/z 86 corresponding to the morpholinium ion. Further fragmentation could result in smaller amine fragments.

Conclusion: A Roadmap for Empirical Validation

This guide provides a detailed predictive analysis of the spectroscopic characteristics of N-Methyl-1-(morpholin-2-yl)methanamine. While based on sound scientific principles and comparative data, these predictions must be empirically validated. Researchers synthesizing this compound are encouraged to use the methodologies outlined herein to acquire and interpret the actual spectroscopic data. The congruence or divergence of experimental data from these predictions will provide invaluable insights into the subtle electronic and conformational properties of this molecule, thereby contributing to a more profound understanding of its chemical nature.

References

Sources

A Proposed Strategic Synthesis of N-Methyl-1-(morpholin-2-yl)methanamine: A Technical Guide

Abstract

N-Methyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative with potential applications as a key intermediate or building block in the synthesis of pharmaceutical compounds and other bioactive molecules.[1] This technical guide outlines a robust and efficient three-step synthetic pathway, designed for researchers and drug development professionals. Lacking a directly published protocol for this specific molecule, this guide leverages well-established, high-yield chemical transformations—namely, Dess-Martin oxidation and one-pot reductive amination—to propose a scientifically sound and practical route from a commercially available starting material. Each step is detailed with causality-driven experimental choices, step-by-step protocols, and validation through analogous, peer-reviewed methodologies.

Introduction and Strategic Overview

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[2] The target molecule, N-Methyl-1-(morpholin-2-yl)methanamine, combines this heterocyclic core with a short, N-methylated side chain, making it a valuable synthon for constructing more complex molecular architectures.

This guide proposes a logical and efficient three-step synthesis starting from the readily available N-Boc-2-(hydroxymethyl)morpholine.[3][4] The core strategy involves:

-

Oxidation: Mild and selective oxidation of the primary alcohol to the corresponding aldehyde.

-

Reductive Amination: A one-pot reaction to form the C-N bond and install the N-methyl group.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

This pathway was selected for its high efficiency, use of mild reagents, and operational simplicity, minimizing the need for extensive chromatographic purification between steps.

Caption: High-level overview of the proposed three-step synthesis.

Part 1: Synthesis of the Key Aldehyde Intermediate

The first critical step is the conversion of the primary alcohol of the starting material into a reactive aldehyde.

Causality & Reagent Choice: Dess-Martin Periodinane (DMP)

For the oxidation of N-protected amino alcohols, preventing epimerization at the adjacent chiral center is paramount.[5] While other methods like Swern oxidation are effective, they often require cryogenic temperatures and can be operationally complex. The Dess-Martin periodinane (DMP) oxidation was selected for its numerous advantages:

-

Mild Conditions: The reaction proceeds efficiently at room temperature and neutral pH.[5][6]

-

High Chemoselectivity: DMP selectively oxidizes alcohols without affecting other sensitive functional groups, such as the Boc-protecting group.[5][7]

-

High Yields & Short Reaction Times: These reactions are typically complete within a few hours and result in high yields of the desired aldehyde.[8]

-

Simplified Workup: The workup procedure is straightforward, often involving a simple filtration and extraction.[5]

Experimental Protocol: Dess-Martin Oxidation

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-(hydroxymethyl)morpholine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: Add Dess-Martin periodinane (1.2 eq.) to the stirred solution in one portion at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-morpholine-2-carbaldehyde, which can often be used in the next step without further purification.

Part 2: One-Pot Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[9][10] It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.[11]

Causality & Reagent Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The choice of reducing agent is critical for the success of a one-pot reductive amination. While stronger reagents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to side products and lower yields.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several reasons:

-

Mild and Selective: It is a mild reducing agent that reduces iminium ions much faster than it reduces aldehydes or ketones.[12][13] This allows for a one-pot procedure where all reagents can be mixed together.[14]

-

Acid Tolerance: The reaction tolerates the presence of acetic acid, which can be used to catalyze the formation of the iminium ion intermediate.[12]

-

High Yields: This method consistently provides high yields for a wide range of aldehydes and amines.[14]

Caption: The core mechanism of one-pot reductive amination.

Experimental Protocol: Reductive Amination

-

Setup: To a round-bottom flask, add the crude N-Boc-morpholine-2-carbaldehyde (1.0 eq.) from the previous step.

-

Dissolution: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]

-

Amine Addition: Add a solution of methylamine (1.5 eq., e.g., 2.0 M in THF or a 40% aqueous solution).

-

Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate iminium ion formation.

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure imine formation.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any initial effervescence.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-N-Methyl-1-(morpholin-2-yl)methanamine.

Part 3: Final Deprotection

The final step is the removal of the acid-labile Boc protecting group to unmask the secondary amine on the morpholine ring.

Causality & Reagent Choice: Trifluoroacetic Acid (TFA)

The Boc group is robust under many reaction conditions but is easily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective choice because:

-

Efficiency: It rapidly and cleanly cleaves the Boc group at room temperature.

-

Volatile Byproducts: The byproducts of the reaction (isobutylene and carbon dioxide) are volatile gases, and excess TFA can be easily removed under reduced pressure, simplifying the workup.

-

Alternative: Anhydrous hydrochloric acid (HCl) in a solvent like dioxane or diethyl ether is also a standard and effective alternative, yielding the hydrochloride salt of the final product.

Experimental Protocol: Boc Deprotection

-

Setup: Dissolve the purified N-Boc-N-Methyl-1-(morpholin-2-yl)methanamine (1.0 eq.) in a minimal amount of dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at 0 °C (ice bath).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Final Product Isolation: The resulting residue is the trifluoroacetate salt of the target compound. To obtain the free base, dissolve the residue in a minimal amount of water, basify to pH > 10 with 1 M NaOH, and extract thoroughly with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, N-Methyl-1-(morpholin-2-yl)methanamine.

Data Summary and Characterization

The following table summarizes the proposed synthetic pathway with expected outcomes based on analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Expected Yield | Expected Purity (Post-Purification) |

| 1 | Dess-Martin Oxidation | DMP | DCM | 85-95% | >95% |

| 2 | Reductive Amination | Methylamine, NaBH(OAc)₃ | DCE / THF | 75-90% | >98% |

| 3 | Boc Deprotection | TFA or HCl | DCM | >95% (quantitative) | >98% |

Final product characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Conclusion

This technical guide presents a well-reasoned and robust synthetic strategy for the preparation of N-Methyl-1-(morpholin-2-yl)methanamine. By employing reliable and high-yielding reactions such as the Dess-Martin oxidation and reductive amination with sodium triacetoxyborohydride, this three-step pathway offers an efficient and scalable route for drug development professionals and research scientists. The protocols provided are grounded in established chemical principles, ensuring a high probability of success for synthesizing this valuable morpholine-based building block.

References

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available from: [Link]

-

ACS Publications. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry. Available from: [Link]

-

SpringerLink. N-methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

-

RSC Publishing. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology. Available from: [Link]

-

ResearchGate. N-methylation of primary aromatic amines. Reaction conditions. Available from: [Link]

-

PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available from: [Link]

-

YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Available from: [Link]

-

ResearchGate. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

-

Wikipedia. Dess–Martin periodinane. Available from: [Link]

-

PrepChem.com. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. Available from: [Link]

-

MySkinRecipes. N-Methyl-1-(morpholin-2-yl)methanamine. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

-

ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available from: [Link]

-

Harvard University. Myers Chem 115: Reductive Amination. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Available from: [Link]

- Google Patents. Preparation method of N-(2-aminoethyl) morpholine.

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

-

ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available from: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

PubChem. (R)-N-Boc-2-hydroxymethylmorpholine. Available from: [Link]

- Google Patents. Preparation of morpholine.

-

University of Pittsburgh. Alcohol Oxidations - Wipf Group. Available from: [Link]

- Google Patents. Method for preparing N-methylmorpholine.

-

Patsnap. Synthesis process of N-methylmorpholine. Available from: [Link]

-

NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

-

MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available from: [Link]

-

ResearchGate. Recent progress in the synthesis of morpholines. Available from: [Link]

-

SpringerLink. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

-

PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

Sources

- 1. N-Methyl-1-(morpholin-2-yl)methanamine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3 [chemicalbook.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sodium triacetoxyborohydride [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to (4-methylmorpholin-2-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of a key derivative, (4-methylmorpholin-2-yl)methanamine , a versatile building block for the synthesis of novel therapeutics. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, with a particular focus on its application in the development of central nervous system (CNS) active agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Chemical Identity and Nomenclature

The precise chemical identification of a compound is fundamental to scientific rigor. The molecule initially described as "N-Methyl-1-(morpholin-2-yl)methanamine" is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as (4-methylmorpholin-2-yl)methanamine [1]. This nomenclature specifies that a methyl group is attached to the nitrogen at position 4 of the morpholine ring, and a methanamine (aminomethyl) group is located at position 2.

Table 1: Chemical Identifiers for (4-methylmorpholin-2-yl)methanamine

| Identifier | Value | Source |

| IUPAC Name | (4-methylmorpholin-2-yl)methanamine | [1] |

| CAS Number | 141814-57-5 | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

A variety of synonyms are used in literature and commercial listings for this compound, including:

-

4-Methyl-2-morpholinemethanamine[1]

-

2-(Aminomethyl)-4-methylmorpholine[1]

-

1-(4-Methylmorpholin-2-yl)methanamine

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is crucial for its application in synthesis and drug design.

Table 2: Physicochemical Properties of (4-methylmorpholin-2-yl)methanamine

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Boiling Point | 189 °C | Commercial Suppliers |

| Density | 0.976 g/cm³ | Commercial Suppliers |

| Flash Point | 68 °C | Commercial Suppliers |

| pKa | 9.37 ± 0.29 (Predicted) | Commercial Suppliers |

-

¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the morpholine ring protons, and signals corresponding to the aminomethyl group.

-

¹³C NMR: Resonances for the six carbon atoms would be present, including the N-methyl carbon, the four distinct carbons of the morpholine ring, and the aminomethyl carbon.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 130, with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of substituted morpholines is a well-established area of organic chemistry. While a specific, detailed, and peer-reviewed synthesis protocol for (4-methylmorpholin-2-yl)methanamine is not prominently available in the searched literature, its preparation can be logically deduced from established synthetic routes for analogous compounds. A plausible and efficient synthetic strategy would involve a multi-step sequence starting from readily available precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the disconnection of the N-methyl group and the C2-aminomethyl group. This suggests a pathway starting from a protected 2-(hydroxymethyl)morpholine, followed by introduction of the amino group and subsequent N-methylation.

Caption: Retrosynthetic analysis of (4-methylmorpholin-2-yl)methanamine.

Proposed Experimental Protocol

The following is a proposed, detailed experimental protocol based on established chemical transformations for similar structures. This protocol should be considered a template and may require optimization.

Step 1: Synthesis of 2-(Hydroxymethyl)morpholine This can be achieved through various published methods, often starting from diethanolamine and a suitable C2 synthon.

Step 2: N-Methylation of 2-(Hydroxymethyl)morpholine

-

Rationale: Introduction of the methyl group at the N4 position is a key step. Reductive amination is a common and effective method.

-

Protocol:

-

To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in methanol, add formaldehyde (37% in water, 1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-(hydroxymethyl)-4-methylmorpholine.

-

Step 3: Conversion of the Hydroxyl Group to a Leaving Group

-

Rationale: Activation of the primary alcohol is necessary for nucleophilic substitution. Conversion to a tosylate or mesylate is a standard procedure.

-

Protocol:

-

Dissolve 2-(hydroxymethyl)-4-methylmorpholine (1.0 eq) in dichloromethane at 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to obtain the tosylated intermediate.

-

Step 4: Introduction of the Amino Group via Azide Intermediate

-

Rationale: The use of an azide intermediate followed by reduction is a safe and efficient method to introduce a primary amine.

-

Protocol:

-

Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate to yield 2-(azidomethyl)-4-methylmorpholine.

-

Step 5: Reduction of the Azide to the Primary Amine

-

Rationale: The azide is reduced to the desired primary amine. Catalytic hydrogenation is a clean and effective method.

-

Protocol:

-

Dissolve 2-(azidomethyl)-4-methylmorpholine (1.0 eq) in methanol.

-

Add Palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, (4-methylmorpholin-2-yl)methanamine.

-

Caption: Proposed synthetic workflow for (4-methylmorpholin-2-yl)methanamine.

Role in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in drug design due to its ability to improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor. The introduction of a methyl group on the nitrogen and an aminomethyl group at the C2 position in (4-methylmorpholin-2-yl)methanamine provides a versatile platform for creating diverse chemical libraries with potential therapeutic applications.

Central Nervous System (CNS) Drug Discovery

The blood-brain barrier (BBB) presents a significant challenge in the development of drugs targeting the CNS. The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, can enhance BBB permeability. The structural features of (4-methylmorpholin-2-yl)methanamine make it an attractive starting point for the synthesis of CNS-active compounds.

A notable example of a closely related structure with CNS activity is found in the development of dopamine receptor antagonists. A series of chiral alkoxymethyl morpholine analogs have been synthesized and evaluated for their activity at the dopamine D4 receptor. In these studies, the morpholine core serves as a central scaffold, with modifications at the N4 and C2 positions leading to potent and selective antagonists. For instance, the synthesis of (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine demonstrated high selectivity for the D4 receptor over other dopamine receptor subtypes[2][3]. This highlights the potential of the (4-methylmorpholin-2-yl)methanamine scaffold in the design of novel CNS-targeted therapies.

General Applications as a Building Block

The primary amino group of (4-methylmorpholin-2-yl)methanamine serves as a key functional handle for further chemical modifications. It can readily participate in a variety of chemical reactions, including:

-

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This chemical versatility allows for the facile incorporation of the 4-methylmorpholin-2-yl)methyl moiety into a wide range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

(4-methylmorpholin-2-yl)methanamine is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. The strategic incorporation of the 4-methylmorpholine scaffold can impart desirable pharmacokinetic properties to drug candidates, enhancing their potential for clinical success. Further exploration of the chemical space around this privileged core is warranted and holds significant promise for the discovery of new and effective medicines.

References

-

PubChem. (4-Methylmorpholin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. [Link]

-

Creative Commons. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

-

PubMed. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Methyl-1-(morpholin-2-yl)methanamine for Drug Development Professionals

This guide provides a comprehensive overview of N-Methyl-1-(morpholin-2-yl)methanamine, a heterocyclic amine of increasing interest in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who are considering this molecule as a synthetic intermediate or a scaffold for novel therapeutics. This document synthesizes the currently available safety, handling, and application data to provide a robust operational framework.

A Note on Data Integrity: As of the date of this publication, a complete, formally issued Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for N-Methyl-1-(morpholin-2-yl)methanamine (CAS 122894-45-5) from a major regulatory-compliant supplier has not been identified in publicly available resources. The following information has been meticulously compiled from chemical supplier databases and cross-referenced with the known properties of structurally related morpholine derivatives.[1][2][3] This guide is designed to be a self-validating system; where specific data for the target compound is unavailable, this is explicitly stated. The causality behind safety and handling recommendations is explained based on the compound's structure and the established precedent of the morpholine chemical class.

Part 1: Chemical Identity and Physicochemical Properties

N-Methyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[1][2] The presence of both a secondary amine within the ring and a primary amine in the methylamine substituent makes this molecule a versatile building block for further chemical elaboration.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | N-Methyl-1-(morpholin-2-yl)methanamine | ChemScene |

| CAS Number | 122894-45-5 | ChemScene[1] |

| Molecular Formula | C₆H₁₄N₂O | MySkinRecipes[3], BIOFOUNT[2] |

| Molecular Weight | 130.19 g/mol | MySkinRecipes[3] |

| InChI Key | HMIOFHWVBNNKPR-UHFFFAOYSA-N | BIOFOUNT[2] |

Part 2: Hazard Assessment and Safety Protocols

Given the limited specific toxicological data, a cautious approach to handling is paramount. The hazard assessment is based on preliminary classifications from chemical suppliers and the known properties of similar amine-containing heterocyclic compounds.

GHS Hazard Classification (Provisional)

Based on available supplier information, the following hazards are identified:

-

Serious Eye Damage/Eye Irritation (Category 1) [1]

-

May be harmful if swallowed (Acute Toxicity, Oral - Category 5) [2]

-

May be harmful in contact with skin (Acute Toxicity, Dermal - Category 5) [2]

-

May be harmful if inhaled (Acute Toxicity, Inhalation - Category 5) [2]

Signal Word: Danger[1]

Hazard Statements (H-Statements):

-

H318: Causes serious eye damage.

-

H303+H313+H333: May be harmful if swallowed, in contact with skin or if inhaled.[2]

Precautionary Statements (P-Statements): [2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Workflow: Safe Handling Protocol

The following step-by-step protocol is a self-validating system designed to minimize exposure and risk during laboratory use.

-

Preparation and Engineering Controls:

-

Work within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

-

Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

-

Clear the workspace of any incompatible materials. Amines can react vigorously with strong oxidizing agents and acids.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield. The Category 1 eye damage classification necessitates this dual layer of protection.[1]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

-

-

Chemical Handling:

-

Use a properly calibrated pipette or syringe for liquid transfers. Avoid pouring, which can cause splashing.

-

Keep containers tightly sealed when not in use to minimize the release of vapors.

-

Grounding of containers may be necessary if large quantities are being handled to prevent static discharge, a common ignition source for organic vapors.

-

-

Waste Disposal and Decontamination:

-

Dispose of waste in a dedicated, clearly labeled hazardous waste container.

-

Decontaminate all surfaces with an appropriate solvent and then wash with soap and water.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Caption: Safe Handling Workflow for N-Methyl-1-(morpholin-2-yl)methanamine.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 3: Application in Drug Discovery and Development

N-Methyl-1-(morpholin-2-yl)methanamine is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[3] The morpholine moiety is a well-established "privileged structure" in medicinal chemistry due to its ability to improve solubility, metabolic stability, and cell permeability, which are critical for developing drugs, especially those targeting the central nervous system (CNS).[1]

Role as a Synthetic Intermediate

The compound's structure, featuring two reactive amine groups, allows for its use as a versatile scaffold. It can be incorporated into larger molecules to introduce the favorable properties of the morpholine ring.

-

CNS-Active Compounds: The morpholine ring's physicochemical properties make it ideal for designing molecules that can cross the blood-brain barrier (BBB).[1] This makes N-Methyl-1-(morpholin-2-yl)methanamine a valuable building block for novel therapeutics targeting neurological disorders.

-

Kinase Inhibitors: The nitrogen-containing motifs in this molecule can enhance binding affinity and selectivity towards the active sites of kinases.[3] Kinase inhibitors are a major class of drugs, particularly in oncology. The morpholine group can form crucial hydrogen bonds within the kinase hinge region, a common feature in potent inhibitors.[4]

-

Receptor Modulators: The structural features of this compound are also suitable for the synthesis of molecules that modulate the activity of various cell surface and intracellular receptors.[3]

Caption: Role of the compound in developing new therapeutics.

Part 4: Storage and Stability

Proper storage is crucial to maintain the integrity of this reactive intermediate.

Table 2: Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[3] or -20°C (Long-term)[2] | Low temperatures slow down potential degradation pathways. |

| Light | Store in an amber vial or in the dark.[3] | To prevent light-induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed container. | To prevent contamination and exposure to air/moisture. |

Part 5: Conclusion and Future Outlook

N-Methyl-1-(morpholin-2-yl)methanamine is a promising, albeit not yet fully characterized, building block for modern drug discovery. Its structural features align well with the requirements for developing CNS-active drugs and targeted therapies like kinase inhibitors. The primary challenge for researchers is the current lack of comprehensive safety and toxicological data. Therefore, a highly cautious and well-documented approach to its handling is essential. As this molecule sees greater use in discovery chemistry, it is anticipated that more robust safety data will become available, further enabling its application in the development of next-generation therapeutics.

References

-

BIOFOUNT. N-Methyl(morpholin-2-yl)methanamine. [Link]

-

MySkinRecipes. N-Methyl-1-(morpholin-2-yl)methanamine. [Link]

-

Loba Chemie. N-METHYL MORPHOLINE EXTRA PURE MSDS. [Link]

-

Wikipedia. Methenamine. [Link]

-

Liu, Q. et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methyl-1-(morpholin-2-yl)methanamine [myskinrecipes.com]

The Morpholine Core: A Privileged Scaffold for Next-Generation Kinase Inhibitors

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Specificity and Potency in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized treatment paradigms, yet the persistent challenges of off-target effects, acquired resistance, and suboptimal pharmacokinetic properties demand a continuous search for novel chemical scaffolds. This guide delves into the morpholine moiety, a "privileged" heterocyclic motif, as a foundational scaffold for the design of potent and selective kinase inhibitors.[1][2] While we will use N-Methyl-1-(morpholin-2-yl)methanamine as a conceptual starting point, the principles discussed herein apply broadly to the versatile and highly valuable morpholine core.

The morpholine ring's utility stems from its unique combination of features: it can enhance aqueous solubility, improve metabolic stability, and crucially, its oxygen atom can act as a key hydrogen bond acceptor, anchoring inhibitors to the hinge region of the kinase active site.[1][3][4] This guide will provide an in-depth exploration of the morpholine scaffold, from chemical synthesis and structure-activity relationships (SAR) to preclinical evaluation methodologies, equipping researchers with the knowledge to leverage this powerful chemical entity in their drug discovery programs.

I. The Morpholine Scaffold: Physicochemical Properties and Rationale for Use

The morpholine ring is a saturated six-membered heterocycle containing both a secondary amine and an ether linkage. This unique structure confers a favorable balance of hydrophilicity and lipophilicity, which is advantageous for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[5] The weak basicity of the morpholine nitrogen (pKa of ~8.5 for morpholine itself) allows for potential salt formation to improve solubility and can contribute to favorable interactions with biological targets.[6]

From a structural biology perspective, the morpholine oxygen is a key player in its success as a kinase inhibitor scaffold.[3][4] It frequently forms a critical hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase domain, a common interaction motif for many ATP-competitive inhibitors.[3][4] This interaction provides a strong anchoring point, and the rest of the molecule can then be elaborated to achieve potency and selectivity.

II. Synthesis of Chiral Morpholine Scaffolds

The stereochemistry of the morpholine ring can be a critical determinant of biological activity. Therefore, the ability to synthesize enantiomerically pure morpholine derivatives is essential. A variety of synthetic strategies have been developed to access chiral morpholines.

Protocol 1: Electrophile-Induced Cyclization of Chiral N-allyl-β-aminoalcohols

This protocol provides a method for the synthesis of chiral morpholines via an electrophile-induced cyclization reaction.

Materials:

-

Optically pure N-allyl-β-aminoalcohol

-

Dichloromethane (DCM), anhydrous

-

Bromine (10% w/v solution in DCM)

-

Saturated aqueous sodium carbonate (Na2CO3) solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for flash chromatography

-

Petroleum ether and diethyl ether for chromatography

Procedure:

-

Dissolve the optically pure N-allyl-β-aminoalcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Add the 10% (w/v) solution of bromine in DCM (1.0 eq) dropwise to the cooled solution over 5 minutes.

-

After the addition is complete, remove the flask from the cooling bath.

-

Immediately quench the reaction by adding saturated aqueous Na2CO3 solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and dry over anhydrous MgSO4.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a petroleum ether-diethyl ether solvent system to yield the chiral morpholine derivative.

III. The Morpholine Scaffold in Action: A Look at Key Kinase Targets

The versatility of the morpholine scaffold is evident in its successful application against a range of important kinase targets.

A. PI3K/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[3] The morpholine moiety is a recurring feature in potent PI3K/mTOR inhibitors.[3][4]

In many morpholino-triazine based inhibitors, the morpholine ring forms hydrogen bonds with a valine residue in the receptor's hinge region.[4] The rest of the scaffold can be modified to achieve dual inhibition of both PI3K and mTOR, which can be a powerful strategy to shut down Akt activation.[4]

B. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The morpholine scaffold has also been successfully incorporated into inhibitors of EGFR, a key target in non-small cell lung cancer and other epithelial tumors. Insertion of morpholine alkoxy groups at positions 6 and 7 of a quinazoline core has been shown to increase antiproliferative activity.[7] A longer linker chain between the quinazoline and morpholine cores can allow for the formation of a hydrogen bond between the morpholine oxygen and a lysine residue in the kinase domain, leading to higher affinity.[8]

IV. Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic exploration of the SAR of morpholine-containing inhibitors is crucial for optimizing potency and selectivity. Key areas for modification include:

-

Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can probe steric and electronic requirements of the binding pocket and can also influence the molecule's conformation.

-

Modification of the Linker: The nature and length of the linker connecting the morpholine ring to other parts of the scaffold can significantly impact activity.

-

Bioisosteric Replacement: While the morpholine ring is often beneficial, it can be metabolically labile in some cases.[9][10] Bioisosteric replacement, the substitution of the morpholine ring with another group that retains similar steric and electronic properties, can be a valuable strategy to improve metabolic stability or other pharmacokinetic properties.[11] Examples of morpholine bioisosteres include spiro-oxetanes and azetidines, as well as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP).[12][13]

Data Presentation: Representative Morpholine-Containing Kinase Inhibitors

| Compound ID | Core Scaffold | Target Kinase(s) | Key SAR Insights |

| ZSTK474 | Triazine | PI3K | The two morpholine groups are crucial for potent inhibition. Replacement of one morpholine with piperazine significantly reduces activity.[14] |

| PKI-587 | Morpholino-triazine | PI3K/mTOR | A dual inhibitor where the morpholine moiety is key for binding to the hinge region of both kinases.[4][15] |

| Gefitinib Analog | Quinazoline | EGFR | 6,7-dimorpholinoalkoxy substitution enhances antiproliferative activity.[8] |

V. Experimental Evaluation of Novel Morpholine-Based Kinase Inhibitors

A hierarchical screening approach is typically employed to evaluate novel kinase inhibitors, starting with biochemical assays and progressing to cell-based and in vivo models.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a radiometric assay.[16]

Materials:

-

Recombinant active kinase

-

Kinase reaction buffer

-

Peptide or protein substrate

-

[γ-33P]ATP

-

Test compound (e.g., a novel morpholine derivative)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the peptide/protein substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specific time period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Proliferation Assay

This protocol provides a general method for assessing the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Incubate the cells for a specific period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

VI. Computational Modeling in Morpholine-Based Inhibitor Design

Computational approaches, such as molecular docking, can provide valuable insights into the binding mode of morpholine-containing inhibitors and guide further optimization.[4][17] Docking studies can help to:

-

Predict the binding orientation of a novel inhibitor in the kinase active site.

-

Rationalize observed SAR data.

-

Identify key interactions between the inhibitor and the protein.

-

Guide the design of new analogs with improved potency and selectivity.

VII. Conclusion and Future Directions

The morpholine scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors. Its ability to confer favorable pharmacokinetic properties and engage in key interactions within the kinase active site makes it an attractive starting point for drug discovery campaigns. The continued exploration of novel synthetic routes to chiral morpholine derivatives, coupled with a deeper understanding of SAR and the application of computational tools, will undoubtedly lead to the development of the next generation of highly effective and selective kinase inhibitors for the treatment of a wide range of human diseases.

Diagrams

Caption: A generalized workflow for the discovery of morpholine-based kinase inhibitors.

Caption: Inhibition of the PI3K/mTOR pathway by a dual morpholine-based inhibitor.

References

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Bangladesh Journals Online. Retrieved from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design. Retrieved from [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Retrieved from [Link]

-

Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]

-

New Screening Approaches for Kinases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Retrieved from [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. (2012). PLoS ONE. Retrieved from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Retrieved from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine-containing molecular scaffolds of our in-house library. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Consensus. Retrieved from [Link]

-

N-Methyl-1-(morpholin-2-yl)methanamine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

-

Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Journal of Chemical Information and Modeling. Retrieved from [Link]

- Morpholine derivatives and their use as therapeutic agents. (1996). Google Patents.

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

- Method for preparing N-methylmorpholine. (n.d.). Google Patents.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. Retrieved from [Link]

- Synthesis process of N-methylmorpholine. (n.d.). Google Patents.

- Benzimidazole-2-methyl-morpholine derivatives. (n.d.). Google Patents.

- Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.

-

N-Methyl-1-(morpholin-2-yl)methanamine. (n.d.). AtoZ C&I. Retrieved from [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). MDPI. Retrieved from [Link]

-

N-Methyl-1-(morpholin-2-yl)methanamine hydrochloride 1g. (n.d.). Dana Bioscience. Retrieved from [Link]

-

Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022). MDPI. Retrieved from [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Agrochemical Potential of N-Methyl-1-(morpholin-2-yl)methanamine: A Scaffold-Based Approach to Novel Active Ingredient Discovery

For the attention of: Researchers, Scientists, and Agrochemical Development Professionals

Abstract: The morpholine heterocycle is a cornerstone in modern agrochemical design, contributing to a diverse array of commercial products with varied modes of action.[1][2][3][4][5] This technical guide explores the untapped potential of a specific morpholine derivative, N-Methyl-1-(morpholin-2-yl)methanamine, as a candidate for novel agrochemical active ingredient discovery. While direct research on this compound's specific agrochemical applications is not yet prevalent, its structural features, rooted in the well-established bioactivity of the morpholine scaffold, present a compelling case for its investigation. This document provides a comprehensive analysis of the morpholine class in agrochemicals, details the physicochemical properties of N-Methyl-1-(morpholin-2-yl)methanamine, and outlines a strategic, field-proven workflow for its synthesis and systematic biological screening.

The Morpholine Scaffold: A Privileged Structure in Agrochemicals

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of successful agrochemicals.[1][2][3][4][5] Its prevalence stems from a combination of favorable physicochemical properties and the ability to interact with a wide range of biological targets. The inherent polarity of the morpholine ring can enhance aqueous solubility and improve systemic movement within plants, while its stable, non-planar conformation allows for precise three-dimensional positioning of substituent groups to optimize target binding.

The biological activities associated with morpholine derivatives are remarkably broad, encompassing:

-

Fungicidal Activity: Morpholine-containing fungicides are among the most commercially successful. They often act by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity.

-

Herbicidal Activity: Certain morpholine derivatives have demonstrated potent herbicidal effects by disrupting various physiological processes in weeds.

-

Insecticidal Activity: The morpholine scaffold has been incorporated into insecticides that target the nervous systems of insects.

-

Plant Growth Regulation: Some morpholine-based compounds can influence plant development, offering potential applications in enhancing crop yield and quality.

N-Methyl-1-(morpholin-2-yl)methanamine: A Candidate for Exploration

N-Methyl-1-(morpholin-2-yl)methanamine presents an intriguing starting point for an agrochemical discovery program. Its structure combines the proven morpholine core with a simple N-methylmethanamine substituent, offering a balance of hydrophilicity and potential for further chemical modification.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H14N2O | ChemSpider |

| Molecular Weight | 130.19 g/mol | ChemSpider |

| LogP (Predicted) | -1.1 | ChemSpider |

| pKa (Predicted) | 9.5 | ChemSpider |

Note: Predicted values are estimations and should be experimentally verified.